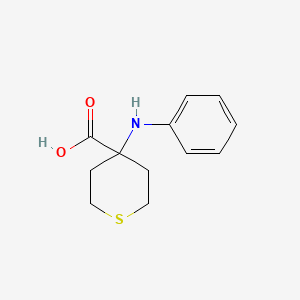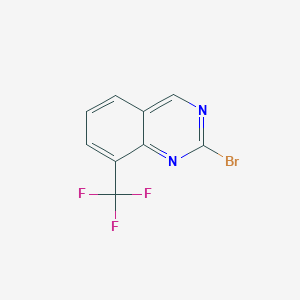
2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylisoxazole with phenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of various substituted phenolic and isoxazole derivatives.
Scientific Research Applications
2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes like BRD4, which is involved in the regulation of gene expression. The compound can bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects. The pathways involved may include modulation of signaling cascades and induction of cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol
- 2-((4-(3,5-Dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate
Comparison
Compared to similar compounds, 2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol exhibits unique properties due to the presence of both the phenolic and isoxazole moieties. This dual functionality allows it to participate in a broader range of chemical reactions and interact with diverse biological targets. Its structural features also contribute to its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal research.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)oxy]phenol |
InChI |
InChI=1S/C11H11NO3/c1-7-11(8(2)15-12-7)14-10-6-4-3-5-9(10)13/h3-6,13H,1-2H3 |
InChI Key |
RSPKFETXWFBLPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)OC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)

![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)
![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)



![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)





